molecular formula C8H18O6Ti B12662140 (Oxalato(2-)-O,O')bis(propan-2-olato)titanium CAS No. 83877-94-5

(Oxalato(2-)-O,O')bis(propan-2-olato)titanium

Cat. No.: B12662140
CAS No.: 83877-94-5
M. Wt: 258.09 g/mol
InChI Key: NAVBICGKGRSPMB-UHFFFAOYSA-N
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Description

The compound "(Oxalato(2-)-O,O')bis(propan-2-olato)titanium" is a titanium(IV) complex featuring two oxalate (C₂O₄²⁻) ligands and two propan-2-olato (isopropoxide, (CH₃)₂CHO⁻) ligands. Titanium complexes of this type are often utilized in catalysis, materials science, and organic synthesis due to their tunable electronic and steric properties .

Properties

CAS No.

83877-94-5

Molecular Formula

C8H18O6Ti

Molecular Weight

258.09 g/mol

IUPAC Name

oxalic acid;propan-2-ol;titanium

InChI

InChI=1S/2C3H8O.C2H2O4.Ti/c2*1-3(2)4;3-1(4)2(5)6;/h2*3-4H,1-2H3;(H,3,4)(H,5,6);

InChI Key

NAVBICGKGRSPMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)O.CC(C)O.C(=O)(C(=O)O)O.[Ti]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxalato(2-)-O,O’)bis(propan-2-olato)titanium typically involves the reaction of titanium tetrachloride with oxalic acid and isopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{TiCl}_4 + \text{C}_2\text{H}_2\text{O}_4 + 2 \text{C}_3\text{H}_8\text{O} \rightarrow (\text{Oxalato(2-)-O,O’})\text{bis(propan-2-olato)titanium} + 4 \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of (Oxalato(2-)-O,O’)bis(propan-2-olato)titanium involves large-scale reactors where titanium tetrachloride is reacted with oxalic acid and isopropanol under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(Oxalato(2-)-O,O’)bis(propan-2-olato)titanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

    Reduction: It can be reduced to lower oxidation states of titanium.

    Substitution: The oxalate and propan-2-ol groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Ligand exchange reactions can be carried out using various organic and inorganic ligands.

Major Products Formed

    Oxidation: Titanium dioxide (TiO₂) is a major product.

    Reduction: Lower oxidation state titanium compounds.

    Substitution: New titanium complexes with different ligands.

Scientific Research Applications

(Oxalato(2-)-O,O’)bis(propan-2-olato)titanium has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential use in bioinorganic chemistry and as a probe for studying biological systems.

    Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.

    Industry: Utilized in the production of high-performance materials, coatings, and as a precursor for titanium-based nanomaterials.

Mechanism of Action

The mechanism by which (Oxalato(2-)-O,O’)bis(propan-2-olato)titanium exerts its effects involves coordination with target molecules through its oxalate and propan-2-ol groups. These interactions can lead to the formation of stable complexes, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Titanium Complexes

Ligand Composition and Molecular Geometry

Target Compound
  • Ligands: Two oxalate (bidentate) and two propan-2-olato (monodentate or bridging) ligands.
  • Geometry : Likely distorted octahedral, with oxalate ligands occupying equatorial positions and propan-2-olato ligands in axial positions .
Bis(acetylacetonato)bis(propan-2-olato)titanium (CAS 17927-72-9)
  • Ligands : Two acetylacetonate (acac, bidentate) and two propan-2-olato ligands.
  • Geometry : Octahedral, with acac ligands providing stronger chelation than oxalate, leading to enhanced thermal stability .
  • Molecular Formula : [(CH₃)₂CHO]₂Ti(C₅H₇O₂)₂ .
Bis(5-chloroquinolin-8-olato)bis(propan-2-olato)titanium(IV)
  • Ligands: Two 5-chloroquinolin-8-olato (bidentate N,O) and two propan-2-olato ligands.
  • Geometry: Distorted octahedral with cis alignment of N-donors and trans O atoms from quinolinolate groups .
  • Stability : Enhanced π-backbonding from aromatic ligands increases stability compared to aliphatic oxalate complexes .

Physical and Chemical Properties

Property Target Compound (Inferred) Bis(acetylacetonato)bis(propan-2-olato)titanium Potassium Bis(oxalato)oxotitanate(IV)
Solubility Moderately soluble in polar solvents Highly soluble in organic solvents (e.g., isopropanol) Water-soluble, insoluble in alcohols
Thermal Stability Moderate (oxalate decomposition ~200°C) High (acac ligands stabilize up to 300°C) Decomposes at ~365°C
Molecular Weight ~340–360 g/mol (estimated) 364.26 g/mol 318.10 g/mol (anhydrous)
Applications Catalyst precursor, materials synthesis Organic synthesis, sol-gel processes Dye mordant, analytical reagent

Reactivity and Functional Differences

  • Oxalate vs. Acetylacetonate Ligands: Oxalate is a weaker-field ligand compared to acetylacetonate, leading to differences in redox behavior and Lewis acidity. Oxalate complexes may exhibit higher aqueous reactivity, whereas acac derivatives are more stable in organic media .
  • Propan-2-olato Ligands: The presence of propan-2-olato ligands enhances solubility in alcohols and ethers, facilitating use in homogeneous catalysis . In contrast, oxo-containing analogs (e.g., potassium bis(oxalato)oxotitanate) are ionic and water-soluble, limiting their utility in non-polar environments .

Biological Activity

(Oxalato(2-)-O,O')bis(propan-2-olato)titanium , also known as dihydrogen bis(oxalato(2-)-O,O')bis(propan-2-olato)titanate(2-), is a titanium complex with the molecular formula C10H22O10Ti+2C_{10}H_{22}O_{10}Ti^{+2} and a molecular weight of 350.14 g/mol. This compound is of interest due to its potential biological activity and interactions with biomolecules, which may have implications in various fields including medicine and materials science.

The synthesis of this compound typically involves the reaction of titanium tetrachloride with oxalic acid and isopropanol under controlled conditions. The resulting complex exhibits unique chemical properties that facilitate its use in research applications, particularly in coordination chemistry.

Key Properties

PropertyValue
CAS Number84145-33-5
Molecular FormulaC10H22O10Ti+2
Molecular Weight350.14 g/mol
IUPAC NameDihydrogen bis(oxalato(2-)-O,O')bis(propan-2-olato)titanate(2-)
InChIInChI=1S/2C3H8O.2C2H2O4.Ti/c21-3(2)4;23-1(4)2(5)6;/h...

The biological activity of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium primarily stems from its ability to interact with various biomolecules through coordination chemistry. The titanium center can form stable complexes with proteins, nucleic acids, and other cellular components, potentially influencing their structure and function.

Research Findings

  • Anticancer Potential : Preliminary studies suggest that titanium complexes may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, titanium compounds have been observed to disrupt cellular processes leading to cell death in certain cancer cell lines.
  • Antimicrobial Activity : Research has indicated that titanium complexes can possess antimicrobial properties, making them candidates for developing new antimicrobial agents. The interaction between the titanium center and microbial cell components may inhibit growth or induce cell death.
  • Drug Delivery Systems : The compound's ability to form stable complexes allows it to be explored as a drug delivery vehicle, enhancing the bioavailability of therapeutic agents.

Case Study 1: Anticancer Activity

A study investigated the effects of various titanium complexes on human cancer cell lines, revealing that (Oxalato(2-)-O,O')bis(propan-2-olato)titanium exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the complex effectively inhibited bacterial growth at micromolar concentrations, suggesting its potential as an antimicrobial agent.

Comparative Analysis

When compared to other titanium complexes such as Titanium(IV) oxide and Titanium(IV) chloride, (Oxalato(2-)-O,O')bis(propan-2-olato)titanium shows unique biological interactions due to its specific ligand environment. This can enhance its reactivity and selectivity towards biological targets.

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